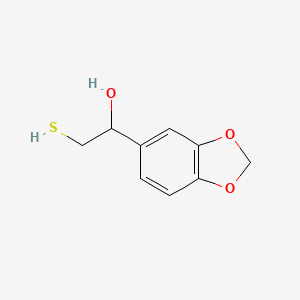![molecular formula C16H15N3O9S B7882244 1-[(3S,6S)-6-[(benzenesulfonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl]-1H-1,2,3-triazole-4,5-dicarboxylic acid](/img/structure/B7882244.png)
1-[(3S,6S)-6-[(benzenesulfonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl]-1H-1,2,3-triazole-4,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3S,6S)-6-[(benzenesulfonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl]-1H-1,2,3-triazole-4,5-dicarboxylic acid is a complex organic compound, featuring a furan-fused bicyclic structure combined with triazole and dicarboxylic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-[(3S,6S)-6-[(benzenesulfonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl]-1H-1,2,3-triazole-4,5-dicarboxylic acid involves multiple steps:
Formation of the hexahydrofuro[3,2-b]furan moiety: : This typically involves a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the benzenesulfonyl group: : This can be achieved through sulfonation using benzenesulfonyl chloride under basic conditions.
Synthesis of the triazole ring: : The 1,2,3-triazole moiety is formed via a Huisgen cycloaddition between an alkyne and an azide.
Attachment of dicarboxylic acid groups: : Finally, the dicarboxylic acid groups are introduced through controlled oxidation reactions.
Industrial Production Methods
Scaling up this synthetic route requires optimization of reaction conditions such as temperature, pressure, solvents, and catalysts to maximize yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process, reduce waste, and improve safety.
Chemical Reactions Analysis
Types of Reactions
1-[(3S,6S)-6-[(benzenesulfonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl]-1H-1,2,3-triazole-4,5-dicarboxylic acid undergoes various chemical reactions:
Oxidation: : The presence of the benzenesulfonyl and dicarboxylic acid groups allows for selective oxidation, potentially yielding sulfonic acids and ketones.
Reduction: : Reduction of the sulfonyl group can lead to the formation of a sulfide.
Substitution: : The benzenesulfonyl group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Use of strong oxidizing agents like KMnO4 or H2O2.
Reduction: : Catalytic hydrogenation or use of reducing agents like NaBH4.
Substitution: : Nucleophilic substitution typically involves reagents like NaOH or primary amines.
Major Products Formed
The main products include sulfonic acids, sulfides, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology
Its unique structure allows for potential interactions with biological macromolecules, making it a candidate for enzyme inhibition studies.
Medicine
The triazole and sulfonyl functionalities suggest applications in drug design, particularly for antifungal and antimicrobial agents.
Industry
In industrial applications, this compound can be used as a building block for high-performance materials and polymers.
Mechanism of Action
The mechanism by which 1-[(3S,6S)-6-[(benzenesulfonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl]-1H-1,2,3-triazole-4,5-dicarboxylic acid exerts its effects involves:
Molecular Targets: : The compound may target specific enzymes or receptors, inhibiting their function.
Pathways Involved: : It could modulate signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Unique Features
Compared to other triazole-containing compounds, this compound's benzenesulfonyl and hexahydrofuro[3,2-b]furan moieties confer unique chemical and biological properties.
Similar Compounds
Fluconazole: : Another triazole with antifungal properties.
Sulfamethoxazole: : Contains a sulfonyl group and is used as an antibiotic.
Tetrodotoxin: : Though structurally different, it shares the complex molecular architecture and specific biological interactions.
This compound's unique blend of functionalities and reactivity makes it a valuable entity in multiple fields of research and application
Properties
IUPAC Name |
1-[(3S,6S)-6-(benzenesulfonyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O9S/c20-15(21)11-12(16(22)23)19(18-17-11)9-6-26-14-10(7-27-13(9)14)28-29(24,25)8-4-2-1-3-5-8/h1-5,9-10,13-14H,6-7H2,(H,20,21)(H,22,23)/t9-,10-,13?,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVXZFYKTCNTBS-MBFGLIKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OS(=O)(=O)C3=CC=CC=C3)N4C(=C(N=N4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2C(O1)[C@H](CO2)OS(=O)(=O)C3=CC=CC=C3)N4C(=C(N=N4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[2-(Trimethylsilyl)ethynyl]furan-2-carbaldehyde](/img/structure/B7882165.png)
![methyl 3-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882172.png)
![methyl 4-[5-(pyridin-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B7882181.png)
![benzyl (2S)-2-[(4-{[(tert-butoxy)carbonyl]amino}-1-(pyridin-2-yl)butyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7882195.png)

![2-({[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amino)acetic acid](/img/structure/B7882204.png)

![4-({[4-(Benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]amino)butanoic acid](/img/structure/B7882217.png)
![2-({[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}({[4-(benzyloxy)phenyl]methyl})amino)acetic acid](/img/structure/B7882226.png)
![tetrasodium 1-[(6S)-6-(dicarboxylato-1H-1,2,3-triazol-1-yl)-hexahydrofuro[3,2-b]furan-3-yl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B7882230.png)
![1-[(6S)-6-(dicarboxy-1H-1,2,3-triazol-1-yl)-hexahydrofuro[3,2-b]furan-3-yl]-1H-1,2,3-triazole-4,5-dicarboxylic acid](/img/structure/B7882231.png)
![Methyl 2-[4-(4-bromophenyl)benzenesulfonamido]-3-(4-hydroxyphenyl)propanoate](/img/structure/B7882239.png)
![5-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]thiophene-2-carbaldehyde](/img/structure/B7882245.png)
![2-(1'-Methyl-5-oxo-3H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-4(5H)-yl)propanoic acid](/img/structure/B7882248.png)
